molecular formula C17H13ClN2O B11831813 N-(3-Chlorophenyl)-N'-(2-naphthyl)urea CAS No. 380861-28-9

N-(3-Chlorophenyl)-N'-(2-naphthyl)urea

Cat. No.: B11831813
CAS No.: 380861-28-9
M. Wt: 296.7 g/mol
InChI Key: MXEBQYHYOWCCSN-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-N’-(2-naphthyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-N’-(2-naphthyl)urea typically involves the reaction of 3-chloroaniline with 2-naphthyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-N’-(2-naphthyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives with additional oxygen-containing functional groups, while reduction may produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems.

    Industry: It could

Properties

CAS No.

380861-28-9

Molecular Formula

C17H13ClN2O

Molecular Weight

296.7 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-naphthalen-2-ylurea

InChI

InChI=1S/C17H13ClN2O/c18-14-6-3-7-15(11-14)19-17(21)20-16-9-8-12-4-1-2-5-13(12)10-16/h1-11H,(H2,19,20,21)

InChI Key

MXEBQYHYOWCCSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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